molecular formula C16H14 B093469 1,5-Dimethylanthracene CAS No. 15815-48-2

1,5-Dimethylanthracene

Cat. No.: B093469
CAS No.: 15815-48-2
M. Wt: 206.28 g/mol
InChI Key: RQXGHBYRZRBUQC-UHFFFAOYSA-N
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Description

1,5-Dimethylanthracene is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of anthracene, which consists of three linearly fused benzene rings. The compound is characterized by the presence of two methyl groups attached to the first and fifth positions of the anthracene ring system. This structural modification imparts unique photophysical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylanthracene can be synthesized through several methods, including Friedel–Crafts alkylation and cyclodehydration reactions. Another approach is the metal-catalyzed reaction with alkynes, which has been reported to yield high purity anthracene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel–Crafts alkylation reactions. These reactions are carried out under controlled conditions using catalysts such as aluminum chloride or boron trifluoride. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Diels–Alder reaction with molecular singlet oxygen, which forms the respective endoperoxide .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethylanthracene has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and materials science. Some notable applications include:

Mechanism of Action

The mechanism of action of 1,5-dimethylanthracene involves its interaction with light and reactive oxygen species. The compound can absorb light and undergo electronic excitation, leading to fluorescence emission. In the presence of molecular singlet oxygen, it can participate in the Diels–Alder reaction to form endoperoxides. These reactions are facilitated by the extended conjugated π-system of the anthracene ring, which allows for efficient energy transfer and electron delocalization .

Comparison with Similar Compounds

1,5-Dimethylanthracene can be compared with other anthracene derivatives, such as 9,10-dimethylanthracene and 2,3-dimethylanthracene. While all these compounds share the anthracene core structure, the position and number of methyl groups significantly influence their photophysical properties and reactivity.

Properties

IUPAC Name

1,5-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-5-3-7-13-10-16-12(2)6-4-8-14(16)9-15(11)13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXGHBYRZRBUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C=CC=C(C3=CC2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448816
Record name 1,5-dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15815-48-2
Record name 1,5-dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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